2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(2-isopropyl-5-methyl-phenoxy)-3-oxo-butyronitrile
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Overview
Description
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a phenoxy group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment of the Phenoxy Group: This step might involve a nucleophilic substitution reaction where the benzimidazole core reacts with a halogenated phenol derivative.
Introduction of the Cyanide Group: The final step could involve the reaction of the intermediate compound with a cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different oxidation states, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Phenoxy Compounds: Molecules containing phenoxy groups.
Cyanide-Containing Compounds: Other organic compounds with cyanide functional groups.
Uniqueness
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2-ISOPROPYL-5-METHYLPHENOXY)-2-OXOPROPYL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(5-methyl-2-propan-2-ylphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C21H21N3O2/c1-13(2)15-9-8-14(3)10-20(15)26-12-19(25)16(11-22)21-23-17-6-4-5-7-18(17)24-21/h4-10,13,25H,12H2,1-3H3,(H,23,24)/b19-16- |
InChI Key |
VNCSVDQRJVIMJR-MNDPQUGUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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